Cas no 59261-47-1 (4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one)
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one Chemical and Physical Properties
Names and Identifiers
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- 4-((HYDROXYIMINO)PHENYLMETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
- ST50951238
- 4-[(1Z)-(hydroxyimino)(phenyl)methyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
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- MDL: MFCD00245351
- Inchi: 1S/C17H15N3O2/c1-12-15(16(19-22)13-8-4-2-5-9-13)17(21)20(18-12)14-10-6-3-7-11-14/h2-11,15,22H,1H3/b19-16+
- InChI Key: MVRJKCVBRDYVOI-KNTRCKAVSA-N
- SMILES: O=C1C(/C(/C2C=CC=CC=2)=N/O)C(C)=NN1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 474
- XLogP3: 3.1
- Topological Polar Surface Area: 65.3
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161631-1 g |
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one |
59261-47-1 | 1g |
€259.10 | 2022-03-05 | ||
| abcr | AB161631-5 g |
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one |
59261-47-1 | 5g |
€448.10 | 2022-03-05 | ||
| abcr | AB161631-10 g |
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one |
59261-47-1 | 10g |
€567.50 | 2022-03-05 | ||
| abcr | AB161631-1g |
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one; . |
59261-47-1 | 1g |
€211.30 | 2024-04-17 | ||
| abcr | AB161631-5g |
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one; . |
59261-47-1 | 5g |
€377.50 | 2024-04-17 | ||
| abcr | AB161631-10g |
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one; . |
59261-47-1 | 10g |
€482.50 | 2024-04-17 |
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one Suppliers
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
Comprehensive Overview of 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS No. 59261-47-1)
4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one, with the CAS number 59261-47-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities. The presence of the hydroxyimino and phenylmethyl groups in its structure contributes to its unique chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
The compound's molecular structure features a pyrazolin-5-one core, which is a five-membered heterocyclic ring containing nitrogen atoms. This core is substituted with a 3-methyl group and a 1-phenyl group, enhancing its stability and reactivity. The hydroxyimino moiety attached to the phenylmethyl group introduces potential for hydrogen bonding, which can influence its solubility and interaction with biological targets. These structural attributes make 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one a promising candidate for further investigation in drug discovery and development.
In recent years, the demand for pyrazolone derivatives has surged due to their applications in medicinal chemistry. Researchers are particularly interested in their potential as anti-inflammatory, antioxidant, and antimicrobial agents. The compound 59261-47-1 has been studied for its ability to modulate enzymatic activity and interact with biological pathways, making it a valuable tool for understanding disease mechanisms. Its hydroxyimino group, in particular, has been linked to metal chelation properties, which could be exploited in designing metal-chelating therapeutics for conditions like oxidative stress-related disorders.
From a synthetic chemistry perspective, 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one serves as a versatile intermediate. Its reactivity allows for further functionalization, enabling the creation of a wide range of derivatives with tailored properties. This flexibility is crucial for structure-activity relationship (SAR) studies, where slight modifications to the molecule can lead to significant changes in biological activity. The compound's CAS number 59261-47-1 is frequently cited in patents and research papers, highlighting its importance in the field.
The growing interest in sustainable chemistry and green synthesis has also brought attention to compounds like 59261-47-1. Researchers are exploring eco-friendly methods to synthesize pyrazolone derivatives, minimizing waste and reducing the use of hazardous reagents. The compound's potential as a biocompatible material aligns with the global shift toward environmentally responsible practices in chemical manufacturing. This trend is reflected in the increasing number of publications and search queries related to green synthesis of heterocyclic compounds.
In the context of drug delivery systems, 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one has been investigated for its ability to form stable complexes with other molecules. This property could be leveraged to enhance the bioavailability of poorly soluble drugs, addressing a common challenge in pharmaceutical formulation. The compound's hydroxyimino group may also play a role in targeted drug delivery, particularly in systems designed to respond to specific physiological conditions.
As the scientific community continues to explore the potential of 59261-47-1, its applications in material science are also being uncovered. The compound's ability to form coordination polymers and metal-organic frameworks (MOFs) is of particular interest. These materials have applications in catalysis, gas storage, and sensing, making 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one a valuable building block for advanced functional materials.
In conclusion, 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS No. 59261-47-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and sustainable chemistry. Its unique structural features, including the hydroxyimino and phenylmethyl groups, contribute to its versatility and wide-ranging applications. As research progresses, this compound is likely to play an increasingly important role in addressing contemporary challenges in health and technology.
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